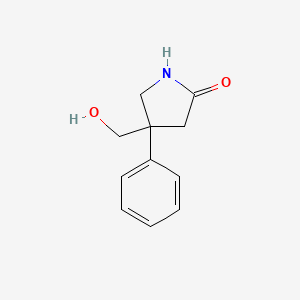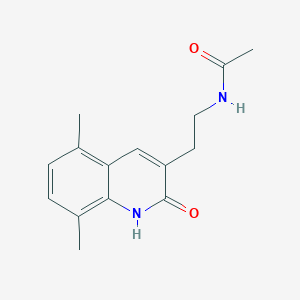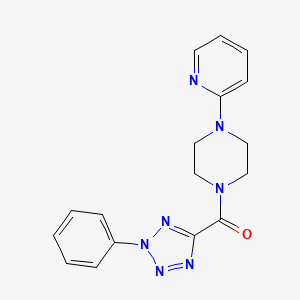
4-(Hydroxymethyl)-4-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, and common names if available .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactivity of the compound, including its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Calcium Antagonists and Antioxidant Activity
One study delves into the synthesis and evaluation of novel calcium antagonists that exhibit both calcium overload inhibition and antioxidant activity. The research highlights the structural activity relationships among thiazolidinone derivatives, underscoring the importance of the phenolic hydroxyl group for antioxidant activity and the impact of lipophilicity and alkyl chain length on calcium antagonistic activity (Kato et al., 1999).
Microbiological Transformation
Another study investigates the microbiological transformation of 4-phenylpyrrolidin-2-one by fungi, leading to the formation of various derivatives. This work provides insights into the potential biotechnological applications of these transformations, highlighting the enzymatic versatility of Cunninghamella, Beauveria, and Penicillium fungi (Parshikov et al., 1997).
Enzymatic Synthesis
Research on the enzymatic synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one via dynamic kinetic resolution (DKR) emphasizes the potential of ω-transaminases for the asymmetric amination of commercial compounds. This method offers a novel approach to accessing derivatives of 4-arylpyrrolidin-2-ones, demonstrating the utility of DKR in the preparation of cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009).
Anion Binding Properties
A study on calix[4]pyrroles, derived from the condensation of 4-hydroxyphenylmethyl ketone and pyrrole, explores their anion binding properties. The research uncovers the influence of meso-aryl substituents on anion affinity, revealing lower affinities for small anions compared to unsubstituted calix[4]pyrroles. This work highlights the nuanced impact of structural modifications on molecular recognition and binding (Anzenbacher et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(hydroxymethyl)-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-11(6-10(14)12-7-11)9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIQSCNPQUOBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC1(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2579782.png)

![1-[3-(phenylthio)pyrazin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2579784.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2579790.png)
![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)



![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)

![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)
![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)